5-Cyclopropyl-3-(6-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-cyclopropyl-3-[6-[4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazin-1-yl]pyridin-3-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O4S/c1-30-17-6-5-16(22)12-18(17)32(28,29)27-10-8-26(9-11-27)19-7-4-15(13-23-19)20-24-21(31-25-20)14-2-3-14/h4-7,12-14H,2-3,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDOHWYXWWYGEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)C3=NC=C(C=C3)C4=NOC(=N4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Cyclopropyl-3-(6-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A cyclopropyl group
- A pyridine ring
- A piperazine moiety
- A sulfonyl group attached to a fluorinated methoxyphenyl
This structural diversity suggests multiple potential interactions with biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cell signaling pathways, similar to other compounds in its class. The presence of the oxadiazole ring is particularly noteworthy as it has been associated with various pharmacological activities, including anti-inflammatory and anticancer properties.
Biological Activity Data
Here is a summary of the biological activities observed in various studies:
Case Studies
- Anticancer Activity : In a study involving HCT-15 cells, the compound exhibited significant cytotoxic effects, suggesting potential for development as an anticancer agent. The structure–activity relationship (SAR) indicated that modifications to the piperazine and pyridine components could enhance efficacy against cancer cells.
- Anticonvulsant Properties : Research demonstrated that the compound showed protective effects in PTZ-induced seizure models, indicating its potential utility in treating epilepsy. The protective index suggests favorable safety margins compared to existing treatments.
- Kinase Inhibition : The compound was tested for its ability to inhibit EGFR and other receptor tyrosine kinases, showing promising results with sub-micromolar inhibitory concentrations. This positions it as a candidate for further development in cancer therapies targeting these pathways.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives, including the compound , as promising anticancer agents. The oxadiazole moiety has been associated with various biological activities, including:
- Cell Growth Inhibition : Compounds containing the oxadiazole ring have shown potent activity against multiple cancer cell lines. For instance, derivatives similar to 5-Cyclopropyl-3-(6-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole have demonstrated significant growth inhibition in human cancer cell lines such as MCF7 (breast cancer) and PC3 (prostate cancer) with IC50 values in the low micromolar range .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5-Cyclopropyl derivative | MCF7 | 0.24 |
| Oxadiazole derivative | PC3 | 0.96 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that derivatives containing the piperazine and pyridine functionalities exhibit enhanced antibacterial effects against Gram-positive and Gram-negative bacteria. The presence of fluorinated and methoxy groups may contribute to increased lipophilicity, enhancing membrane permeability and bioactivity .
Neuropharmacological Effects
The piperazine moiety in the compound has been linked to neuropharmacological effects. Research indicates that related compounds can act as serotonin receptor modulators, potentially offering therapeutic benefits for conditions such as anxiety and depression. The sulfonamide group may enhance binding affinity to specific receptors involved in neurotransmission .
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological profile of oxadiazole derivatives. Modifications at various positions on the oxadiazole ring and side chains have been systematically investigated to enhance potency and selectivity against specific targets . For instance:
| Modification | Effect |
|---|---|
| Fluorination | Increased potency |
| Methoxy substitution | Enhanced solubility |
| Piperazine linkage | Improved receptor binding affinity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound 5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (ChemSpider ID: 1192572-11-4) serves as a relevant structural analogue . While both compounds share a 1,2,4-oxadiazole backbone and cyclopropyl substituents, key differences lie in their peripheral groups:
Physicochemical and Pharmacokinetic Profiles
- Solubility : The sulfonylpiperazine group in the target compound improves aqueous solubility compared to the trifluoromethylphenyl group in the analogue, which is highly lipophilic .
- LogP : The trifluoromethyl group in the analogue increases logP (~3.5 estimated), whereas the target compound’s polar sulfonylpiperazine may reduce logP (~2.8 estimated).
- Metabolic Stability : The 5-fluoro-2-methoxyphenyl group in the target compound may resist oxidative metabolism, while the trifluoromethyl group in the analogue enhances metabolic stability via electron-withdrawing effects .
Research Findings and Implications
- Synthetic Accessibility : The target compound requires multi-step synthesis, including sulfonylation of piperazine and cyclocondensation for oxadiazole formation. The analogue’s synthesis is comparatively simpler, focusing on pyrazole-oxadiazole coupling .
- Structure-Activity Relationships (SAR) :
- Replacement of trifluoromethyl with sulfonylpiperazine-pyridinyl improves target specificity but complicates synthetic routes.
- Cyclopropyl groups in both compounds confer steric stability, preventing enzymatic degradation.
Q & A
Q. What synthetic strategies are recommended for constructing the 1,2,4-oxadiazole core in this compound?
The 1,2,4-oxadiazole ring can be synthesized via cyclization of amidoximes with carboxylic acid derivatives or via [3+2] cycloaddition between nitriles and hydroxylamine intermediates. Key steps include optimizing reaction conditions (e.g., solvent, temperature) to avoid side products like isoxazoles. Purification via column chromatography or recrystallization is critical, as residual solvents (e.g., acetic acid) may affect downstream assays .
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
Use HPLC with a C18 column and a buffer solution (e.g., ammonium acetate adjusted to pH 6.5 with acetic acid) for purity assessment . Confirm the structure via /-NMR (focusing on sulfonyl and piperazine protons) and high-resolution mass spectrometry (HRMS). Crystallography (as in pyridazine derivatives ) may resolve ambiguities in stereochemistry.
Q. What in vitro assays are suitable for preliminary antimicrobial screening?
Follow protocols from pyrazole/isoxazole derivatives:
- MIC (Minimum Inhibitory Concentration) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-kill assays to evaluate bactericidal vs. bacteriostatic effects.
- Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v) to avoid false positives .
Advanced Research Questions
Q. How does the sulfonyl-piperazine moiety influence target binding in molecular docking studies?
The sulfonyl group enhances hydrogen bonding with residues like Asp/Tyr in enzyme active sites (e.g., bacterial dihydrofolate reductase). Piperazine’s conformational flexibility allows adaptation to hydrophobic pockets. Docking studies using AutoDock Vina should parameterize fluorine’s electronegativity and methoxy’s steric effects .
Q. What contradictions exist in reported biological activities of structurally similar compounds, and how can they be resolved?
For example, some pyridazine derivatives show anti-bacterial activity , while others lack efficacy due to poor membrane permeability. To resolve discrepancies:
- Compare logP values: Optimal logP (2–3) enhances penetration.
- Evaluate efflux pump susceptibility using P. aeruginosa strains overexpressing MexAB-OprM .
- Use isothermal titration calorimetry (ITC) to quantify target binding affinity independently of cellular uptake .
Q. What strategies optimize the compound’s metabolic stability for in vivo studies?
- Replace labile groups: The cyclopropyl ring reduces oxidative metabolism compared to larger alkyl chains.
- Introduce deuterium at metabolically sensitive positions (e.g., methoxy group) to prolong half-life .
- Conduct microsomal stability assays (human/rat liver microsomes) with LC-MS/MS quantification .
Methodological Considerations
Q. How to design SAR studies for the pyridine-piperazine-sulfonyl pharmacophore?
- Variations : Replace 5-fluoro-2-methoxyphenyl with other aryl sulfonamides (e.g., 4-chlorophenyl ) to assess halogen effects.
- Assays : Test modified analogs in enzyme inhibition (e.g., PDEs ) and cell-based models.
- Data Analysis : Use multivariate regression to correlate substituent electronegativity/steric bulk with activity .
Q. What crystallographic techniques resolve the 3D conformation of the oxadiazole-pyridine linkage?
Single-crystal X-ray diffraction is ideal. Grow crystals via slow evaporation in acetonitrile/water. Key parameters:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
